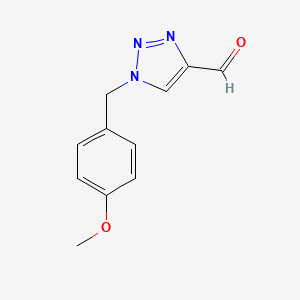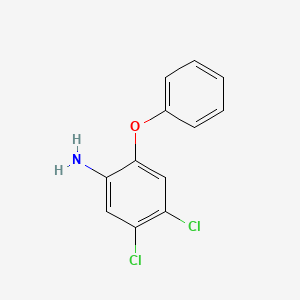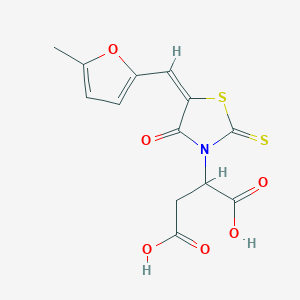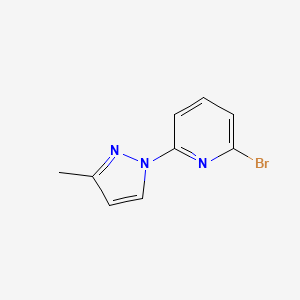
2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine
概要
説明
2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine is a heterocyclic compound that features a bromine atom at the second position of a pyridine ring, which is further substituted with a 3-methyl-1H-pyrazol-1-yl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine typically involves the bromination of 6-(3-methyl-1H-pyrazol-1-yl)pyridine. One common method is the reaction of 6-(3-methyl-1H-pyrazol-1-yl)pyridine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-alkoxy-6-(3-methyl-1H-pyrazol-1-yl)pyridine or 2-thio-6-(3-methyl-1H-pyrazol-1-yl)pyridine.
Coupling Products: Biaryl or styrene derivatives with the pyrazolyl-pyridine scaffold.
科学的研究の応用
2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
作用機序
The mechanism by which 2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The pyrazole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s binding affinity and specificity .
類似化合物との比較
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-picoline
- 6-Bromo-2-methylpyridine
Comparison: Compared to these similar compounds, 2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine is unique due to the presence of the 3-methyl-1H-pyrazol-1-yl group, which imparts distinct electronic and steric properties. This substitution enhances its reactivity and potential for forming diverse chemical bonds, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2-bromo-6-(3-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-6-13(12-7)9-4-2-3-8(10)11-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKBRPBMSLWVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B3288828.png)
![(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B3288831.png)
![N-(2-methylphenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B3288838.png)
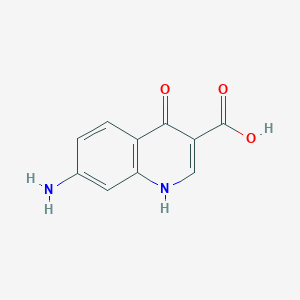
![3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B3288849.png)
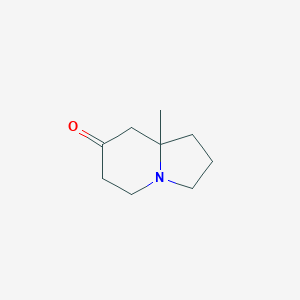
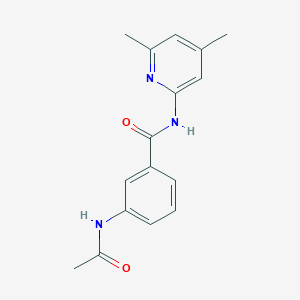
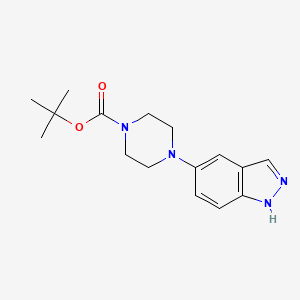
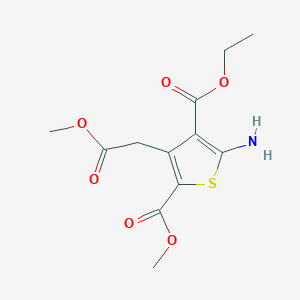
![N-[(2E,5Z)-5-[(furan-2-yl)methylidene]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3288897.png)
![3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid](/img/structure/B3288906.png)
